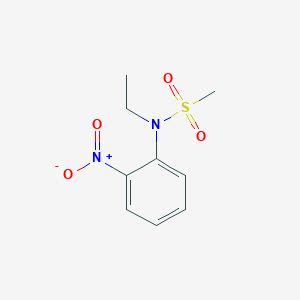

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Ethyl-N-(2-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 .

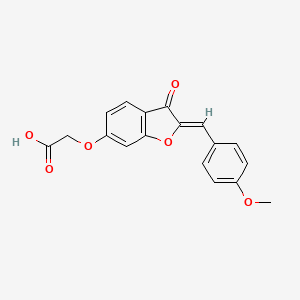

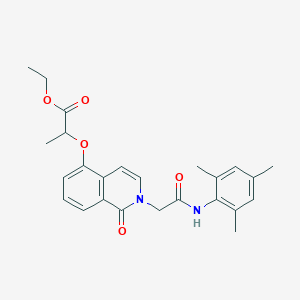

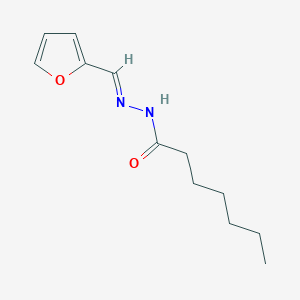

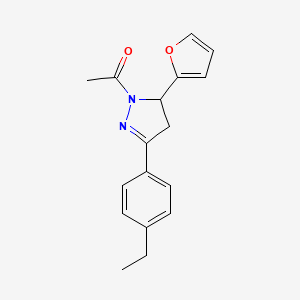

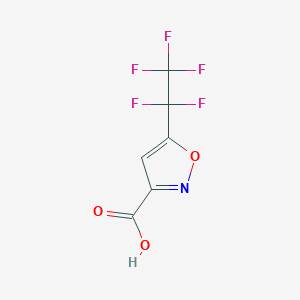

Molecular Structure Analysis

The molecular structure of “N-Ethyl-N-(2-nitrophenyl)methanesulfonamide” is represented by the formula C9H12N2O4S . This indicates that it contains nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .Aplicaciones Científicas De Investigación

Fragmentation Patterns and Rearrangement Reactions

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide and related compounds undergo interesting fragmentation patterns upon electron ionization, as observed in studies like those by Danikiewicz (1997). These compounds, particularly their molecular ions, show rearrangement reactions leading to the loss of certain molecular fragments and the formation of radical cations, demonstrating complex chemical behavior under specific conditions (Danikiewicz, 1997).

Structural and Spectroscopic Analysis

In research conducted by Binkowska et al. (2001), the structural and spectroscopic properties of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide derivatives were studied. They found that proton transfer from certain C-H acids to other compounds resulted in the formation of ion pairs, which could be analyzed using techniques like FT-IR and 1H NMR. These findings contribute to a deeper understanding of the molecular structure and behavior of these compounds (Binkowska et al., 2001).

Analysis of Electrophysiological Properties

Álvarez-Lueje et al. (1997) explored the electrophysiological properties of compounds similar to N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, like nimesulide. They discovered that these compounds exhibit both cathodic and anodic responses under different pH conditions, revealing significant insights into their electrochemical behavior. This research is particularly relevant for understanding the pharmacological and therapeutic potentials of these compounds (Álvarez-Lueje et al., 1997).

Dimerization and Aromatic Interactions

Helttunen et al. (2013) focused on the crystal structure and dimerization energy of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide derivatives. They combined crystal structure analysis and density functional theory (DFT) calculations to study the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in these compounds. Their findings provide significant insights into the molecular interactions and stability of these compounds (Helttunen et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

N-ethyl-N-(2-nitrophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-6-4-5-7-9(8)11(12)13/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUPMKLBKNFBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)

![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)